N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]adamantane-1-carboxamide
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Overview
Description
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]adamantane-1-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with methoxy and methyl groups, linked to an adamantane moiety via an ethyl chain. The adamantane structure is known for its rigidity and stability, which can impart desirable properties to the compound.
Mechanism of Action
Target of Action
The primary target of this compound is the Histone Methyltransferase EZH2 . EZH2 is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), which plays a major role in transcriptional silencing by installing methylation marks on lysine 27 of histone 3 . Dysregulation of PRC2 function correlates with certain malignancies and poor prognosis .
Mode of Action
The compound acts as a potent and selective inhibitor of EZH2 . It competes with the cofactor S-adenosyl-L-methionine (SAM), which is used by EZH2 to transfer a methyl group to the ε-NH2 group of H3K27 . By inhibiting EZH2, the compound prevents the addition of trimethyl marks on H3K27, thereby disrupting the modification of chromatin structure and the subsequent silencing of targeted genes .
Biochemical Pathways
The inhibition of EZH2 affects the PRC2 pathway, which is responsible for the trimethylation of H3K27 and the subsequent repression of transcription . By preventing the addition of trimethyl marks on H3K27, the compound disrupts the normal functioning of the PRC2 pathway, leading to changes in gene expression .
Result of Action
The inhibition of EZH2 by the compound leads to changes in gene expression, which can have various molecular and cellular effects depending on the specific genes that are affected . In the context of cancer, where EZH2 is often overexpressed, the compound could potentially have antitumor effects .
Biochemical Analysis
Biochemical Properties
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]adamantane-1-carboxamide plays a significant role in biochemical reactions, particularly in the process of transcriptional silencing . It interacts with the Polycomb repressive complex 2 (PRC2), a multimeric protein complex that installs methylation marks on lysine 27 of histone 3 .
Cellular Effects
The compound exerts profound effects on various types of cells, particularly B-cell lymphomas . It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the enzymatic activity of EZH2, the catalytic engine of the PRC2 complex . This results in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . The compound demonstrates robust antitumor effects in a Karpas-422 xenograft model .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At a dose of 160 mg/kg BID, the compound demonstrates robust antitumor effects .
Metabolic Pathways
This compound is involved in the metabolic pathway of histone methylation . It interacts with EZH2, which catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-NH2 group of H3K27 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method involves the reaction of 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridine with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then coupled with adamantane-1-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also focus on ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridine ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Used in the development of advanced materials due to the stability imparted by the adamantane moiety.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]adamantane-1-carboxamide
- N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)ethyl]adamantane-1-carboxamide
Uniqueness
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]adamantane-1-carboxamide is unique due to the specific positioning of the substituents on the pyridine ring and the presence of the adamantane moiety. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-13-5-17(25-2)9-18(23)22(13)4-3-21-19(24)20-10-14-6-15(11-20)8-16(7-14)12-20/h5,9,14-16H,3-4,6-8,10-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQMEURAYVSUHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C23CC4CC(C2)CC(C4)C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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